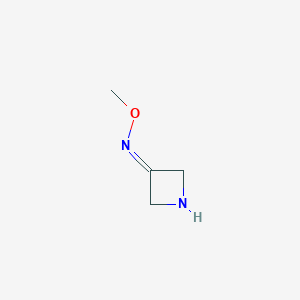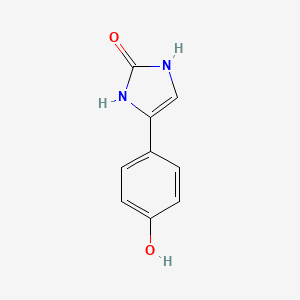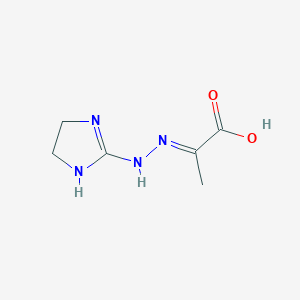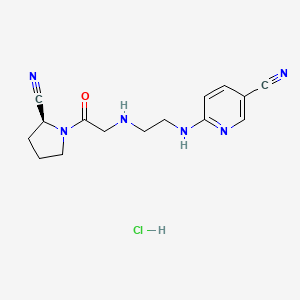
N-methoxyazetidin-3-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methoxyazetidin-3-imine: is a chemical compound with the molecular formula C4H8N2O. It is a versatile small molecule scaffold that has garnered interest in various fields of scientific research due to its unique structural properties. The compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an imine group, which is a functional group containing a carbon-nitrogen double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxyazetidin-3-imine typically involves the formation of the azetidine ring followed by the introduction of the imine group. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions to form the azetidine ring. The imine group can then be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of catalysts and controlled reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-methoxyazetidin-3-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: The imine group can be reduced to form amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base or catalyst.
Major Products Formed:
Oxidation: Formation of oxaziridines or other nitrogen-containing heterocycles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted azetidines with various functional groups.
Aplicaciones Científicas De Investigación
N-methoxyazetidin-3-imine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its versatile chemical reactivity.
Mecanismo De Acción
The mechanism of action of N-methoxyazetidin-3-imine involves its interaction with molecular targets through its imine and azetidine functional groups. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azetidine ring can also interact with biological macromolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Azetidine: A simple four-membered nitrogen-containing heterocycle without the imine group.
Azetidin-2-one: Contains a carbonyl group instead of an imine group.
N-methoxyazetidin-2-imine: Similar structure but with the imine group at a different position.
Uniqueness: N-methoxyazetidin-3-imine is unique due to the presence of both the azetidine ring and the imine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C4H8N2O |
|---|---|
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
N-methoxyazetidin-3-imine |
InChI |
InChI=1S/C4H8N2O/c1-7-6-4-2-5-3-4/h5H,2-3H2,1H3 |
Clave InChI |
IBYIOHMUWBIKCY-UHFFFAOYSA-N |
SMILES canónico |
CON=C1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)



![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)

![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)


![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)

![2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)


